18:1 Ethylene Glycol

Overview

Description

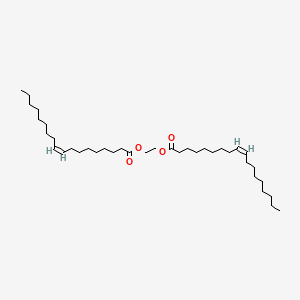

Polyoxyethylene dioleate is a fatty acid ester . It is synthesized through the reaction of oleic acid with ethylene oxide, resulting in a mixture of polyoxyethylene monooleate and polyoxyethylene dioleate.

Synthesis Analysis

The synthesis of polyoxyethylene dioleate involves the reaction of oleic acid with ethylene oxide. This process yields not only the desired monoesters but also some by-products . The exact composition of these chemical mixtures cannot be determined by colorimetry, hydrolysis, size-exclusion chromatography, nuclear magnetic resonance, or mass spectrometry (MS) .Molecular Structure Analysis

Polyoxyethylene dioleate has a molecular formula of C38H70O4 . The number of polyoxyethylene groups and their distribution within the molecule were determined, in addition to the dehydration and esterification degree of sorbitol .Scientific Research Applications

Emulsion Demulsification in Crude Oil

Polyoxyethylene dioleate, among other surface-active compounds, has been studied for its effectiveness as a demulsifying agent in breaking water-in-crude oil emulsions. Research utilizing response surface methodology (RSM) and the central composite design method (CCD) has explored the influence of various factors such as temperature, concentration, water content, and pH on the demulsification efficiency. The findings indicated that the developed models could accurately predict the demulsification performance of these agents, demonstrating their potential application in enhancing crude oil processing efficiencies (Roshan, Ghader, & Rahimpour, 2018).

Stabilization of Nanoparticles

The compound has been implicated in the stabilization of carbon-based nanoparticles, such as carbon nanotubes (CNTs) and graphene. Studies have employed molecular dynamics (MD) simulations and spectroscopic analyses to understand the stabilization mechanism offered by surfactants like polyoxyethylene dioleate. These analyses suggest that alkyl chains tether to the surfaces of nanoparticles through π-π interactions, while hydrophilic polyethoxylate chains extend into the aqueous environment, providing stability through steric hindrance. This research opens pathways for the use of polyoxyethylene dioleate in the production and stabilization of nanomaterials (Bisht et al., 2022).

Enhancement of Material Properties

Investigations into polyoxyethylene alkyl ether carboxylic acids, a class of surfactants that includes polyoxyethylene dioleate, have highlighted their unique properties arising from their nonionic, temperature-responsive polyoxyethylene block combined with a weakly ionic, pH-responsive carboxylic acid termination. This dual functionality allows for broad applications across different sectors, including as additives to improve the physical and chemical properties of materials. Such surfactants exhibit multiresponsive properties, making them valuable in industries requiring precise control over material characteristics (Chiappisi, 2017).

Transdermal Drug Delivery

Polyoxyethylene dioleate has been explored for its utility in the transdermal delivery of drugs. Specifically, it has been used in non-aqueous microemulsions stabilized by a blend of nontoxic surfactants for the delivery of acyclovir, a drug with limited solubility in water and most organic liquids. This application highlights the potential of polyoxyethylene dioleate in enhancing the bioavailability of sparingly soluble drugs, offering a novel approach to transdermal therapeutic treatments (Moniruzzaman et al., 2010).

Membrane Technology

In membrane technology, the incorporation of polyoxyethylene dioleate as a surfactant additive has been studied for its impact on the morphology and permeability of flat sheet polyethersulfone (PES) membranes. Research indicates that the addition of this surfactant to the casting solution can significantly enhance water content and porosity, improving the pure water permeability of the membranes. This application suggests that polyoxyethylene dioleate can play a crucial role in the development of more efficient filtration and separation processes (Amirilargani, Saljoughi, & Mohammadi, 2009).

Mechanism of Action

Mode of Action

It’s known that lipid compounds can interact with various cellular components, potentially altering membrane dynamics, signal transduction pathways, and enzymatic activities .

Biochemical Pathways

Lipid compounds can influence a variety of biochemical pathways, including those involved in cell signaling, energy metabolism, and membrane trafficking .

Pharmacokinetics

As a lipid compound, it’s likely to have specific characteristics related to its solubility, absorption, distribution within the body, metabolic transformation, and excretion .

Result of Action

Lipid compounds can have diverse effects at the molecular and cellular levels, potentially influencing membrane dynamics, signal transduction, and enzymatic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Ethanediyl dioleate . Factors such as temperature, pH, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with targets, and its overall biological effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Ethanediyl dioleate are not fully understood yet. As a fatty acid ester, it is expected to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the compound’s structure and properties .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 1,2-Ethanediyl dioleate in animal models

Metabolic Pathways

As a fatty acid ester, it may interact with enzymes or cofactors involved in lipid metabolism .

Transport and Distribution

It is likely to interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

| { "Design of the Synthesis Pathway": "Polyoxyethylene dioleate can be synthesized by the esterification of oleic acid with polyethylene glycol (PEG) in the presence of a catalyst.", "Starting Materials": [ "Oleic acid", "Polyethylene glycol (PEG)", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix oleic acid and PEG in a 1:1 molar ratio in a reaction vessel.", "Add a small amount of catalyst (e.g. sulfuric acid) to the mixture.", "Heat the mixture to a temperature of around 150-180°C and stir for several hours.", "Allow the mixture to cool and then add a solvent (e.g. ethanol) to dissolve the product.", "Filter the solution to remove any impurities.", "Evaporate the solvent to obtain the final product, polyoxyethylene dioleate." ] } | |

CAS No. |

9005-07-6 |

Molecular Formula |

C38H70O4 |

Molecular Weight |

591.0 g/mol |

IUPAC Name |

2-octadec-9-enoyloxyethyl octadec-9-enoate |

InChI |

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3 |

InChI Key |

NKSOSPOXQKNIKJ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |

physical_description |

Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] |

Related CAS |

9005-07-6 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

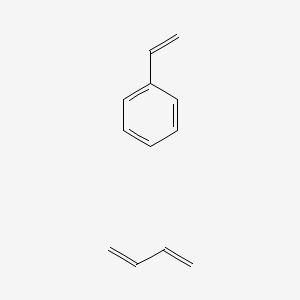

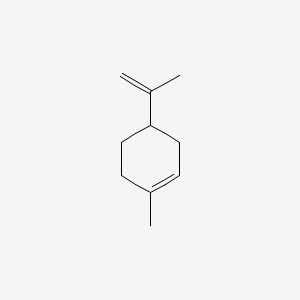

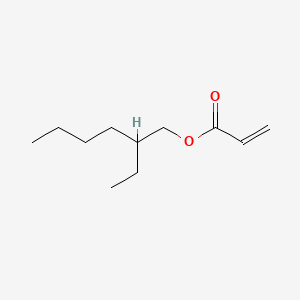

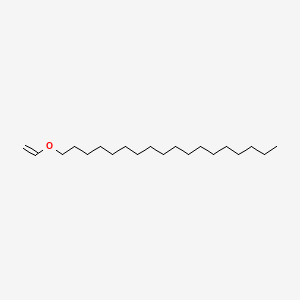

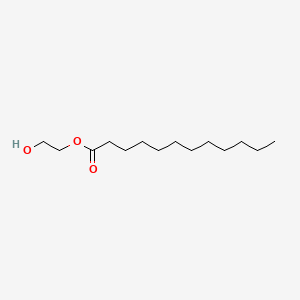

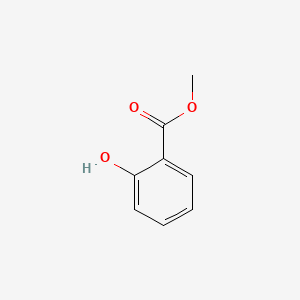

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.